molecular formula C23H25N5O2S B2779929 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone CAS No. 1251605-86-3

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone

Cat. No.: B2779929
CAS No.: 1251605-86-3
M. Wt: 435.55
InChI Key: KTALALUXHOOBOP-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and the implications of its pharmacological properties based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O2S, with a molecular weight of 435.55 g/mol. The compound features a piperazine ring, a pyrimidine derivative, and a methoxyphenyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H25N5O2S
Molecular Weight435.55 g/mol
Purity≥95%

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing piperazine and pyrimidine moieties have been shown to inhibit various cancer cell lines effectively.

A study by Shaikh et al. demonstrated that piperazine derivatives could act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The interaction of these compounds with CDK proteins suggests a potential mechanism for their anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar thioether-containing compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties. This activity is attributed to the ability of the thioether group to disrupt microbial cell membranes .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating neurotransmitter systems. The presence of the methoxyphenyl group is believed to enhance the affinity for serotonin receptors, which could lead to anxiolytic or antidepressant effects. This is supported by findings that show compounds with similar structures can influence serotonin receptor activity .

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that piperazine-pyrimidine hybrids exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
  • Neuropharmacological Research : A recent investigation into the effects of piperazine compounds on anxiety models in rodents showed promising results, indicating potential therapeutic applications in treating anxiety disorders .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(6-methyl-2-pyridin-3-ylpyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-17-14-21(26-23(25-17)18-4-3-9-24-15-18)31-16-22(29)28-12-10-27(11-13-28)19-5-7-20(30-2)8-6-19/h3-9,14-15H,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALALUXHOOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CN=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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